molecular formula C14H17FN2O4 B1444935 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid CAS No. 1307190-62-0

2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid

Cat. No. B1444935
CAS RN: 1307190-62-0
M. Wt: 296.29 g/mol
InChI Key: SNMBRNKVIVHIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a chemical compound with the CAS Number: 1307190-62-0 . It has a molecular weight of 296.3 and its IUPAC name is 2-fluoro-5-{[(4-methoxy-1-piperidinyl)carbonyl]amino}benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17FN2O4/c1-21-10-4-6-17(7-5-10)14(20)16-9-2-3-12(15)11(8-9)13(18)19/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,18,19) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various nucleosides related to 5-fluorocytosine, a compound with potential medical applications. These syntheses involve complex reactions and are critical for the development of new therapeutic agents (Nesnow & Heidelberger, 1975).
  • In another study, the directed lithiation of unprotected benzoic acids, including compounds related to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, was explored. This research is significant for understanding the chemical behavior and reactivity of such compounds (Bennetau et al., 1995).

2. Pharmaceutical Applications

  • The compound has been utilized in the development of hypoglycemic benzoic acid derivatives, indicating its potential application in diabetes treatment. This study explored the structure-activity relationships of these compounds, which is crucial for designing effective drugs (Grell et al., 1998).
  • Another research focused on synthesizing novel 4-fluoropyridines based on 2-fluoroallylic alcohols, where compounds similar to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid were used. This synthesis is essential for creating new molecules with potential pharmacological activities (Wittmann et al., 2006).

3. Agricultural Chemistry

  • The introduction of fluorine atoms, as in the case of 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, can significantly alter the herbicidal properties of compounds. This research provides insights into developing more effective and selective herbicides (Hamprecht et al., 2004).

4. Material Science and Detection Techniques

  • The compound and its related structures have been used in the synthesis of mono- and difluoronaphthoic acids, which are important in various material science applications (Tagat et al., 2002).
  • In another study, benzoin, a compound similar to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, was used as a fluorescent reagent for detecting germanium, demonstrating its potential in analytical chemistry (Raju & Rao, 1955).

properties

IUPAC Name

2-fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-21-10-4-6-17(7-5-10)14(20)16-9-2-3-12(15)11(8-9)13(18)19/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMBRNKVIVHIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.